4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate is a synthetic organic compound with potential applications in pharmaceuticals and biochemistry. Its structure features an acetylamino group and a phenyl acetate moiety, which may contribute to its biological activity and utility in various chemical reactions.
4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate is classified as an organic compound within the category of phenolic esters. It is characterized by its functional groups, including an amide and an ester, which are significant for its reactivity and interaction with biological systems.
The synthesis of 4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate typically involves several steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. For example, a common solvent used in these reactions is dichloromethane due to its ability to dissolve both reactants efficiently.
The compound features a phenolic ring substituted with an acetylamino group and an ester functional group. The presence of these functional groups suggests potential interactions in biological systems, particularly in enzyme catalysis or drug design.
4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate can undergo various chemical reactions:
The kinetics of these reactions depend on factors such as pH, temperature, and the presence of catalysts. For instance, hydrolysis is typically accelerated under acidic or basic conditions.
The mechanism by which 4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate exerts its effects may involve:
Research into similar compounds has shown that modifications in the acetylamino structure can significantly alter biological activity, indicating that this compound may have specific therapeutic applications.
Relevant data from suppliers indicate that handling should follow standard safety protocols due to potential reactivity .
4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate has potential applications in:
Its unique structure makes it a candidate for further exploration in medicinal chemistry and organic synthesis.
The escalating crisis of multidrug-resistant bacterial infections has necessitated a strategic pivot from traditional bactericidal antibiotics toward anti-virulence therapeutics. This approach specifically disarms pathogens by targeting virulence factors (VFs)—molecules essential for host colonization, immune evasion, and tissue damage—without affecting bacterial growth or viability. By minimizing selective pressure for resistance development, anti-virulence compounds offer a promising alternative to conventional antibiotics [1]. The Virulence Factor Database (VFDB) has cataloged 902 such compounds across 17 superclasses, curated from 262 global studies, highlighting the breadth of this research frontier [1]. These inhibitors disrupt diverse virulence mechanisms, including toxin secretion, quorum sensing, and biofilm formation. For instance, small molecules interfering with E. coli pilus assembly or Staphylococcus aureus toxin production exemplify targeted strategies to attenuate pathogenicity [4] [7]. The VFDB integrates chemical structures, molecular targets, and mechanisms of action (MoA) of these compounds, serving as a critical resource for drug repurposing and rational design of novel anti-infectives [1].
Table 1: Key Virulence Factors Targeted by Anti-Virulence Therapeutics
Pathogen | Virulence Factor | Function | Inhibition Strategy |
---|---|---|---|
Uropathogenic E. coli | Type 1 Pili (FimH) | Adhesion to urothelial cells | Pilicides; Mannoside analogs |
Staphylococcus aureus | Panton-Valentine Leukocidin (PVL) | Necrotizing toxin | Neutralizing antibodies |
Streptococcus pyogenes | M Protein | Immune evasion; Tissue invasion | Peptide inhibitors |
Pseudomonas aeruginosa | Quorum-sensing systems | Biofilm formation; Toxin production | Signal molecule analogs |
The chaperone/usher (C/U) pathway is a conserved molecular machinery in Gram-negative bacteria responsible for assembling adhesive surface structures termed pili or fimbriae. These filaments are critical for host-pathogen interactions, biofilm formation, and pathogenesis. In uropathogenic E. coli (UPEC), type 1 and P pili exemplify C/U systems where pilus biogenesis relies on two key components:
The fim operon in UPEC encodes seven genes (fimA–fimH) governing type 1 pilus assembly. Regulation occurs via a 314-bp invertible promoter element (fimS) whose orientation (ON/OFF) controls transcription. Site-specific recombinases (FimB, FimE) and nucleoid-associated proteins (H-NS, IHF, Lrp) dynamically modulate fimS switching in response to environmental cues (e.g., pH, osmolarity) [8]. Anti-virulence compounds targeting this pathway include:
Table 2: Genetic Regulation of Type 1 Pilus Assembly in UPEC
Regulatory Element | Gene/Protein | Function in Pilus Biogenesis | Environmental Cue |
---|---|---|---|
Invertible promoter | fimS | Controls fim operon transcription | Phase variation |
Recombinases | FimB, FimE | Catalyze fimS ON↔OFF switching | Growth phase; Stress signals |
Nucleoid-associated proteins | H-NS, IHF, Lrp | Stabilize fimS orientation | Osmolarity; pH |
Two-component systems | CpxRA, QseBC | Modulate recombinase expression | Membrane stress; Catecholamines |
Type 1 pili, tipped with the mannose-binding adhesin FimH, are indispensable for UPEC pathogenesis in urinary tract infections (UTIs). They mediate:
Clinical UPEC isolates exhibit significantly upregulated fimH and pap (P pilus) gene expression in recurrent UTIs compared to non-recurrent cases, underscoring their role in persistence [6]. Biofilm-associated UPEC strains demonstrate enhanced resistance to antibiotics and host immune clearance, making pilus inhibition a strategic therapeutic objective. Compounds like 4-(3-Oxobutyl)phenyl acetate (Chemical identifiers: SMILES CC(=O)CCc1ccc(OC(C)=O)cc1
, InChIKey UMIKWXDGXDJQJK-UHFFFAOYSA-N
) represent early-stage inhibitors targeting pilus function or assembly [2] [3]. Although its precise MoA requires further validation, structural analogs of such compounds disrupt FimH-receptor binding or chaperone-subunit interactions, thereby attenuating biofilm formation in vitro [5] [8].
Table 3: Virulence-Associated Genes in UPEC Recurrent vs. Non-Recurrent UTIs
Virulence Gene | Function | Prevalence in Recurrent UTIs | Prevalence in Non-Recurrent UTIs |
---|---|---|---|
fimH | Type 1 pilus adhesin | >90% | >85% |
pap | P pilus adhesin | 68% | 42% |
hlyA | Hemolysin toxin | 55% | 48% |
sfa | S fimbrial adhesin | 30% | 25% |
Data adapted from UPEC isolates in recurrent vs. non-recurrent UTI patients (n=110) [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7